DAT Inhibition Potency: α-PCYP (Cyclohexyl) vs. α-PVP (n-Propyl), α-Cyclopentyl, and α-PHP (n-Butyl) in Rat Brain Synaptosomes
In a systematic head-to-head SAR study of 11 α-PVP analogs, the cyclohexyl-substituted α-PCYP (Compound 14) achieved an IC₅₀ of 8.3 ± 1.1 nM at DAT in rat brain synaptosomes, compared with 17.5 ± 1.7 nM for α-PVP (Compound 7, n-propyl), 17.1 ± 2.5 nM for the α-cyclopentyl analog (Compound 13), and 11.6 ± 0.6 nM for the n-butyl analog α-PHP (Compound 12) [1]. α-PCYP was the most potent DAT inhibitor among all eight pyrrolidine-bearing analogs tested, with potency approximately 2.1-fold greater than α-PVP and 2.06-fold greater than the cyclopentyl derivative. None of the analogs, including α-PCYP, exhibited significant inhibition of SERT when tested at 10 μM, indicating retained DAT selectivity within this structural class [1].
| Evidence Dimension | DAT reuptake inhibition (IC₅₀, nM) |
|---|---|
| Target Compound Data | α-PCYP (cyclohexyl): IC₅₀ = 8.3 ± 1.1 nM |
| Comparator Or Baseline | α-PVP (n-propyl): IC₅₀ = 17.5 ± 1.7 nM; α-cyclopentyl: IC₅₀ = 17.1 ± 2.5 nM; α-PHP (n-butyl): IC₅₀ = 11.6 ± 0.6 nM |
| Quantified Difference | α-PCYP is ~2.1-fold more potent than α-PVP; ~2.06-fold more potent than α-cyclopentyl analog; ~1.4-fold more potent than α-PHP |
| Conditions | Inhibition of [³H]dopamine uptake in rat brain synaptosomes; compounds tested concurrently within the same experimental series |
Why This Matters
For researchers designing DAT inhibition assays or neuropharmacology studies, α-PCYP provides the highest potency among readily available pyrrolidinophenone analogs, enabling lower working concentrations and potentially reducing nonspecific binding artifacts relative to α-PVP or α-PHP.
- [1] Kolanos R, Sakloth F, Jain AD, Partilla JS, Baumann MH, Glennon RA. Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters. ACS Chemical Neuroscience, 2015, 6(10), 1726–1731. DOI: 10.1021/acschemneuro.5b00160. View Source
